N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine carboxamide class. Its core structure features a 1,8-naphthyridine ring substituted at position 7 with a methyl group, at position 1 with a 2-oxo-2-(propylamino)ethyl side chain, and at position 3 with a 4-chlorophenyl carboxamide moiety. Structural confirmation of such compounds typically employs techniques like ¹H NMR and X-ray crystallography, often supported by software suites like SHELXL and ORTEP for refinement and visualization .
Properties
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-3-10-23-18(27)12-26-11-17(19(28)16-9-4-13(2)24-20(16)26)21(29)25-15-7-5-14(22)6-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXKKRMBRIQVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.
Attachment of the Propylamino Group: The propylamino group is attached through an amide bond formation reaction using propylamine and suitable coupling reagents.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired naphthyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the chlorophenyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives
Functional Implications
- Aryl Group Variations : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects and lipophilicity compared to the 3-fluorophenyl analogue, which may alter binding interactions in hydrophobic enzyme pockets . The 4-fluorophenyl derivative in , with a carboxylic acid group, exhibits higher polarity, likely reducing cell permeability but improving water solubility .
- Core Substitutions : Methyl at position 7 (target compound) versus chloro/fluoro substitutions () influence electronic properties and steric effects, which may modulate enzymatic inhibition profiles.
Research Findings and Pharmacological Considerations
- Activity Profiles : Adamantyl derivatives (e.g., compound 67) show promise in targeting enzymes like kinases due to their rigid, bulky substituents . The target compound’s 4-chlorophenyl group may enhance affinity for hydrophobic binding sites.
- Solubility-Bioavailability Trade-offs : The carboxamide group in the target compound likely offers better solubility than carboxylic acid derivatives () but less than adamantyl-containing analogues .
Biological Activity
N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, commonly referred to as a naphthyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a naphthyridine core and various functional groups that may influence its pharmacological properties.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN4O3 |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1251563-60-6 |
Structural Features
The compound features a naphthyridine ring system, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and propylamino substituents may enhance its interaction with biological targets.
Research indicates that naphthyridine derivatives can act on various biological pathways, particularly through inhibition of key kinases involved in cell signaling. For instance, they may inhibit the MEK/ERK pathway, which is crucial in cancer cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of naphthyridine derivatives:
- Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives similar to this compound effectively inhibited the proliferation of various cancer cell lines, including acute leukemia cells (MV4-11 and MOLM13). The IC50 values ranged from 0.3 to 1.2 µM, indicating potent activity against these cell lines .
- Mechanistic Insights : The compound may induce G0/G1 cell cycle arrest in sensitive cancer lines, leading to reduced cell division and growth inhibition. This was evidenced by Western blot analyses showing downregulation of phospho-ERK1/2 levels in treated cells .
Other Biological Activities
Beyond anticancer effects, naphthyridine derivatives have been investigated for other pharmacological activities:
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain compounds in this class have shown promise in reducing inflammation markers in preclinical models.
Study 1: Anticancer Efficacy
A study evaluated the effects of a similar naphthyridine derivative on xenograft models derived from BRAF mutant melanoma cells. The treatment resulted in significant tumor size reduction at doses as low as 10 mg/kg orally administered . This study underscores the potential utility of this compound in targeted cancer therapies.
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of naphthyridine derivatives revealed that modifications at specific positions on the naphthyridine ring significantly influenced their potency against various kinases. For instance, alterations at the 7-methyl position were critical for maintaining activity against MEK kinases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(4-chlorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach. For example, 1,8-naphthyridine derivatives can be synthesized by reacting substituted naphthyridines with POCl₃ in DMF under reflux (80–90°C), followed by nucleophilic substitution with amines . Optimization includes temperature control (e.g., 60–90°C for cyclization) and solvent selection (DMF for polar intermediates). Yield improvements (e.g., 66–76%) are achieved via ultrasonic-assisted reactions, which reduce reaction times and enhance purity .
Q. How are spectroscopic and crystallographic techniques used to confirm the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy : IR confirms carbonyl (C=O) stretches (1686–1651 cm⁻¹) and aromatic C–H bonds (3086–3112 cm⁻¹). ¹H NMR identifies protons on the naphthyridine core (e.g., δ 9.19 ppm for NH) and substituents like the chlorophenyl group (δ 7.24–7.47 ppm) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves bond lengths and angles. For example, SHELXL refines high-resolution data to confirm keto-enol tautomerism in the 4-oxo group .
Q. What are the standard protocols for purity assessment and analytical validation of this compound?
- Methodological Answer :
- HPLC : Use C18 columns (e.g., Chromolith) with UV detection at 254 nm. Purity thresholds ≥98% are typical for biological assays .
- Elemental Analysis : Validate empirical formulas (e.g., C₂₂H₁₅Cl₂N₃O₂) with ≤0.3% deviation from calculated values .
- Melting Point Consistency : Sharp mp ranges (e.g., 193–195°C) indicate purity .
Advanced Research Questions
Q. How do structural modifications at the C-5, C-6, and C-7 positions of the 1,8-naphthyridine core influence antitumor activity?
- Methodological Answer :
- C-6 Substitution : 6-Unsubstituted derivatives show 2x higher cytotoxicity against P388 leukemia compared to 6-fluoro analogs. This suggests steric hindrance from C-6 substituents reduces target binding .
- C-7 Modification : 7-(3-Aminopyrrolidinyl) derivatives enhance solubility and activity. For example, AG-7352 (trans-3-methoxy-4-methylaminopyrrolidinyl) exhibits IC₅₀ values lower than etoposide in human tumor cell lines .
- C-5 Groups : Amino groups at C-5 have minimal impact, while chloro/trifluoromethyl groups reduce activity 5–10x due to electronic effects .
Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II. The carboxamide group forms hydrogen bonds with active-site residues, while the chlorophenyl moiety enhances hydrophobic contacts .
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~3.5) and CYP450-mediated metabolism, requiring prodrug strategies for optimization .
Q. How can contradictory SAR data from different studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., P388 murine vs. human HCT116 cells). For instance, 6-fluoro analogs may show species-specific efficacy .
- Consistency Checks : Validate substituent effects using isogenic cell lines and standardized protocols (e.g., MTT assays at 48h exposure) .
Q. What experimental design principles apply to optimizing sonochemical synthesis of 1,8-naphthyridine derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like ultrasound frequency (20–40 kHz), temperature (50–80°C), and catalyst loading (0.1–1 eq) to maximize yield. Response surface methodology identifies optimal conditions (e.g., 35 kHz, 70°C, 0.5 eq KI) .
- Green Chemistry Metrics : Monitor E-factor (waste per product unit) and atom economy. Ultrasonic methods reduce solvent waste by 30% compared to thermal methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
